Diethanolamine bisulfate
Overview
Description
Diethanolamine bisulfate is an organic compound that combines the properties of diethanolamine and sulfuric acid. It is a white crystalline solid that is highly soluble in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethanolamine bisulfate is typically synthesized by reacting diethanolamine with sulfuric acid. The reaction is exothermic and requires careful control of temperature and concentration to prevent decomposition or side reactions. The general reaction is as follows:
HN(CH2CH2OH)2+H2SO4→HN(CH2CH2OH)2HSO4
Industrial Production Methods: On an industrial scale, this compound is produced using continuous reactors where diethanolamine and sulfuric acid are mixed in precise stoichiometric ratios. The reaction mixture is then cooled and crystallized to obtain the pure compound. The process involves:
- Mixing diethanolamine and sulfuric acid in a controlled environment.
- Maintaining the reaction temperature to avoid excessive heat.
- Crystallizing the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: Diethanolamine bisulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Produces oxidized amine derivatives.
Reduction: Yields reduced amine compounds.
Substitution: Forms substituted amine derivatives with various functional groups.
Scientific Research Applications
Diethanolamine bisulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of buffers and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug formulations and as a component in pharmaceutical preparations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethanolamine bisulfate involves its ability to interact with various molecular targets and pathways. It acts as a weak base and can form salts with acids, which makes it useful in buffering applications. Its hydroxyl groups allow it to participate in hydrogen bonding and other interactions, which are crucial in its role as a stabilizing agent.
Comparison with Similar Compounds
Diethanolamine: Shares similar properties but lacks the sulfate group.
Triethanolamine: Contains an additional hydroxyl group, making it more hydrophilic.
Monoethanolamine: Has only one hydroxyl group, making it less versatile in reactions.
Uniqueness: Diethanolamine bisulfate is unique due to its combination of amine and sulfate functionalities, which provide it with distinct chemical properties. This makes it particularly useful in applications requiring both basicity and sulfate interactions.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.H2O4S/c6-3-1-5-2-4-7;1-5(2,3)4/h5-7H,1-4H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIUHGKUXIEDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93762-68-6, 85252-20-6, 68585-44-4, 59219-56-6, 68611-56-3, 90583-15-6, 91783-25-4, 90583-30-5, 20261-60-3, 91648-43-0, 68955-18-0, 111-42-2 (Parent) | |
Record name | Sulfuric acid, mono-C16-18-alkyl esters, compds. with diethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93762-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid, mono-C12-16-alkyl esters, compds. with diethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85252-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid, mono-C10-16-alkyl esters, compds. with diethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68585-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanol, 2,2′-iminobis-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59219-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid, mono-C8-30-alkyl esters, compds. with diethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68611-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfuric acid, mono-C12-14-alkyl esters, compds. with diethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90583-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfuric acid, mono(C8-10-branched and linear alkyl) esters, compds. with diethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91783-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfuric acid, mono(C14-18 and C18-unsatd. alkyl) esters, compds. with diethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90583-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanol, 2,2′-iminobis-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20261-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfuric acid, mono(branched and linear C8-18 and C18-unsatd. alkyl) esters, compds. with diethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91648-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfuric acid, mono-C12-18-alkyl esters, compds. with diethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68955-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethanolamine bisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219566 | |
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DSSTOX Substance ID |
DTXSID50974646 | |
Record name | Sulfuric acid--2,2'-azanediyldi(ethan-1-ol) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974646 | |
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Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68187-55-3, 59219-56-6, 68585-44-4, 68955-18-0 | |
Record name | Sulfuric acid, mono-C>10-alkyl esters, compds. with diethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68187-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethanolamine bisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, mono-C>10-alkyl esters, compds. with diethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, mono-C10-16-alkyl esters, compds. with diethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068585444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, mono-C12-18-alkyl esters, compds. with diethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068955180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2,2'-iminobis-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Sulfuric acid, mono-C>10-alkyl esters, compds. with diethanolamine | |
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Record name | Sulfuric acid, mono-C10-16-alkyl esters, compds. with diethanolamine | |
Source | EPA Chemicals under the TSCA | |
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Record name | Sulfuric acid, mono-C12-18-alkyl esters, compds. with diethanolamine | |
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Record name | Sulfuric acid--2,2'-azanediyldi(ethan-1-ol) (1/1) | |
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Record name | Sulfuric acid, mono-C>10-alkyl esters, compds. with diethanolamine | |
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Record name | Sulfuric acid, mono-C10-16-alkyl esters, compds. with diethanolamine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Bis(2-hydroxyethyl)ammonium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.039 | |
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Record name | Sulfuric acid, mono-C12-18-alkyl esters, compds. with diethanolamine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | DIETHANOLAMINE BISULFATE | |
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